![molecular formula C16H14ClNO3S2 B2600378 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide CAS No. 2034257-27-5](/img/structure/B2600378.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide
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Overview
Description
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a system of fused benzene and thiophene rings . This compound can be synthesized from 3-methyl-benzo[b]thiophene .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . For instance, a compound with a benzo[b]thiophene moiety can be synthesized from 3-methyl-benzo[b]thiophene .Molecular Structure Analysis
The molecular structure of this compound can be inferred from similar compounds. For example, a compound with a benzo[b]thiophene moiety has been synthesized and its structure confirmed using NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving compounds with a benzo[b]thiophene moiety can be quite diverse. For instance, one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For example, a compound with a benzo[b]thiophene moiety was found to be a yellow solid . Its NMR spectra were reported .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests that our compound could potentially be used in similar applications.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that our compound could be used in the development of new semiconductor materials.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of OLEDs . This suggests that our compound could be used in the production of OLEDs.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that our compound could potentially exhibit similar properties.
Organic Field-Effect Transistors (OFETs)
Thiophene is a privileged heterocycle that is a champion molecule for high-mobility OFET devices . This suggests that our compound could potentially be used in the development of OFETs.
7. Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs) Thiophene has also been utilized in DSSCs and OPVs as an alternative to fullerene . This suggests that our compound could potentially be used in the development of DSSCs and OPVs.
Antibacterial Properties
Some benzothiophene derivatives have shown potential in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This suggests that our compound could potentially be used in similar applications.
Future Directions
The development of new synthetic methods for the preparation of systems involving thiophene subunits is a topic of ongoing research due to their valuable physiological and pharmacological properties . Future research may focus on the synthesis of more complex compounds with a benzo[b]thiophene moiety and their potential applications .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S2/c17-13-6-2-4-8-16(13)23(20,21)18-9-14(19)12-10-22-15-7-3-1-5-11(12)15/h1-8,10,14,18-19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDSKEXJGGQIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide |
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